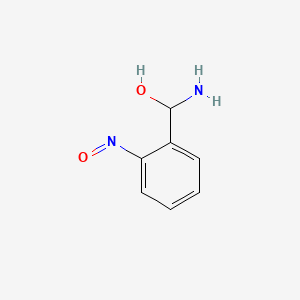
Amino(2-nitrosophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amino(2-nitrosophenyl)methanol is an organic compound characterized by the presence of an amino group, a nitroso group, and a hydroxyl group attached to a benzene ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Amino(2-nitrosophenyl)methanol typically involves the nitration of aniline derivatives followed by reduction and subsequent functional group transformations. One common method includes the nitration of 2-nitroaniline to form 2-nitro-5-nitrosoaniline, which is then reduced to 2-amino-5-nitrosoaniline.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
化学反応の分析
Types of Reactions: Amino(2-nitrosophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens (F, Cl, Br, I) and nucleophiles (amines) are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted anilines, nitroso compounds, and hydroxylated derivatives.
科学的研究の応用
Amino(2-nitrosophenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as an intermediate in the production of dyes and pigments.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its ability to disrupt bacterial communication.
作用機序
The mechanism by which Amino(2-nitrosophenyl)methanol exerts its effects involves its interaction with specific molecular targets. For instance, as an inhibitor of bacterial quorum sensing, it binds to the enzyme PqsD, disrupting the biosynthesis of signal molecules essential for bacterial communication . This inhibition leads to a reduction in biofilm formation and virulence factor production, making it a promising candidate for antimicrobial therapies.
類似化合物との比較
2-Nitrophenylmethanol: Shares a similar structure but lacks the amino group.
2-Amino-5-nitrophenylmethanol: Similar but with different substitution patterns.
2-Nitroaniline: Lacks the hydroxyl group but shares the nitro and amino functionalities.
Uniqueness: Amino(2-nitrosophenyl)methanol is unique due to the presence of both nitroso and hydroxyl groups, which confer distinct reactivity and potential biological activity
生物活性
Amino(2-nitrosophenyl)methanol, also known as a derivative of 2-nitrophenylmethanol, has garnered attention due to its potential biological activities, including antibacterial properties and its role in biochemical pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and relevant research findings.
This compound is characterized by the presence of an amino group and a nitroso group attached to a phenyl ring. Its structure allows for various interactions with biological molecules, influencing its activity in cellular environments.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell signaling and metabolism. For example, derivatives based on the nitrophenylmethanol scaffold have been identified as inhibitors of PqsD, an enzyme critical for quorum sensing in Pseudomonas aeruginosa .
- Reactive Intermediates : The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that can modify proteins and nucleic acids, potentially resulting in cellular stress or apoptosis at higher concentrations .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound derivatives. These compounds exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance:
- Inhibition of Biofilm Formation : Compounds derived from this scaffold have shown anti-biofilm activity, which is crucial for combating persistent bacterial infections .
- Minimum Inhibitory Concentration (MIC) : Research indicates that certain derivatives possess low nanomolar MIC values against pathogenic strains like Staphylococcus aureus and Escherichia coli .
Cytotoxic Effects
The cytotoxicity of this compound varies with dosage:
- Low Doses : At lower concentrations, these compounds may induce beneficial biochemical modifications without significant toxicity .
- High Doses : Increased concentrations can lead to cellular stress responses and apoptosis, as evidenced by caspase-3 activity assays conducted on human cell lines .
Case Studies
- Structure-Activity Relationship (SAR) Studies : A comprehensive SAR analysis demonstrated that modifications to the nitrophenyl moiety significantly influence the inhibitory potency against PqsD. Compounds with specific substituents exhibited enhanced binding affinity and reduced toxicity .
- In Vitro Studies : In vitro assays revealed that this compound derivatives could effectively inhibit signal molecule production in Pseudomonas aeruginosa, showcasing their potential as anti-infective agents .
- Toxicological Assessments : Ames tests indicated that certain derivatives did not exhibit mutagenic properties up to high concentrations (5000 µg per plate), suggesting a favorable safety profile for further development .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Property | Finding |
|---|---|
| Antibacterial Activity | Effective against Gram-positive/negative bacteria |
| MIC Values | Low nanomolar range for key pathogens |
| Cytotoxicity | Dose-dependent; low doses safe, high doses toxic |
| Enzyme Inhibition | Inhibits PqsD; affects quorum sensing |
| Mutagenicity | No significant mutagenic effects observed |
特性
CAS番号 |
639030-10-7 |
|---|---|
分子式 |
C7H8N2O2 |
分子量 |
152.15 g/mol |
IUPAC名 |
amino-(2-nitrosophenyl)methanol |
InChI |
InChI=1S/C7H8N2O2/c8-7(10)5-3-1-2-4-6(5)9-11/h1-4,7,10H,8H2 |
InChIキー |
OVRUCIHLTNBACQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(N)O)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















